Meclonazepam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

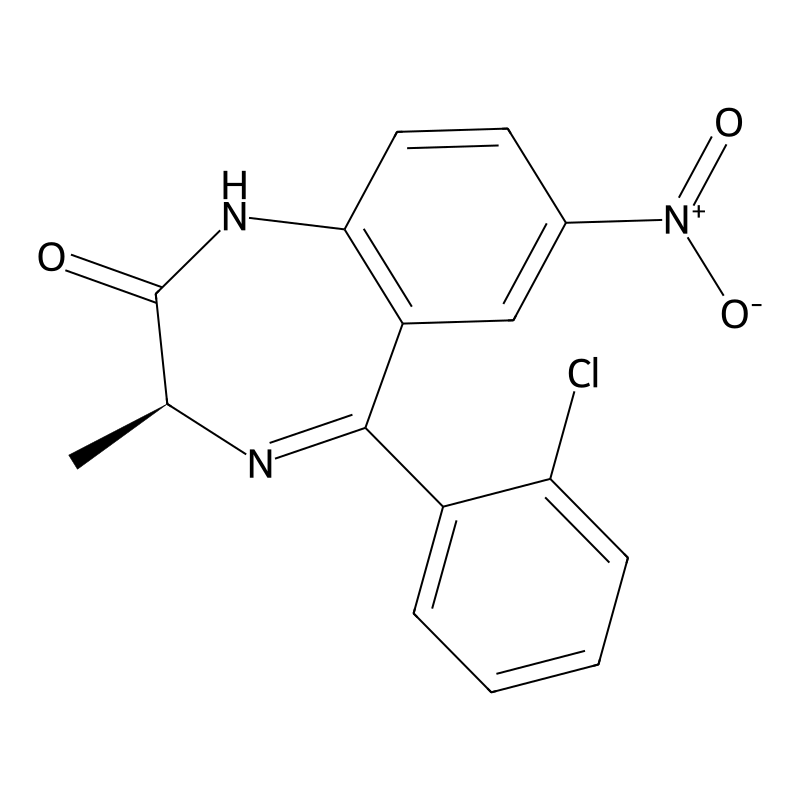

Meclonazepam (CAS: 58662-84-3), also known as (S)-3-methylclonazepam, is a 1,4-benzodiazepine derivative structurally related to clonazepam. It demonstrates characteristic sedative and anxiolytic properties common to its class by modulating GABA-A receptors. However, a key structural feature—a methyl group at the C3 position—differentiates it from its close analog, clonazepam. This modification is critical to its distinct metabolic profile and provides a basis for its unique research applications. While originally investigated for its potent anti-parasitic effects against *Schistosoma mansoni*, it has gained relevance as a reference material in analytical and forensic chemistry, and as a research tool for studying structure-activity relationships within the benzodiazepine class.

References

- [1] Ansseau, M., Doumont, A., Thiry, D., von Frenckell, R., & Collard, J. (1985). Initial study of methylclonazepam in generalized anxiety disorder. Evidence for greater power in the cross-over design. Psychopharmacology, 87(2), 130–135.

- [2] Meclonazepam. In: Wikipedia. Retrieved April 8, 2026.

- [3] Vikingsson, S., Wohlfarth, A., Andersson, M., et al. (2017). Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. The AAPS Journal, 19(3), 836-846.

- [4] O'Boyle, C., Lambe, R., & Darragh, A. (1985). Central effects in man of the novel schistosomicidal benzodiazepine meclonazepam. European journal of clinical pharmacology, 29(1), 105–108.

- [5] Meclonazepam. (n.d.). PubChem. Retrieved April 8, 2026.

- [6] Meclonazepam. (n.d.). Grokipedia. Retrieved April 8, 2026.

- [7] de Oliveira, D. N., de Moraes, J., & Guido, R. V. (2012). Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. Chemical biology & drug design, 80(2), 268–275.

- [8] Meclonazepam. (2023, June 26). Mental Health Matters. Retrieved April 8, 2026.

- [15] Meclonazepam. (2011, September 27). Wikidoc. Retrieved April 8, 2026.

- [17] de Oliveira, D. N., de Moraes, J., & Guido, R. V. (2012). Synthesis, biological evaluation, and structure-activity relationship of clonazepam, meclonazepam, and 1,4-benzodiazepine compounds with schistosomicidal activity. Chemical biology & drug design, 80(2), 268–275.

Direct substitution of Meclonazepam with its close structural analog, clonazepam, is ill-advised for research and analytical applications due to significant differences in their metabolic pathways and resulting analytical signatures. The presence of the 3-methyl group in Meclonazepam fundamentally alters its metabolism compared to clonazepam. While both undergo nitro-group reduction, Meclonazepam's primary human urinary metabolite is 7-acetaminomeclonazepam, which is distinct from the metabolites of clonazepam. This metabolic difference is critical for forensic and toxicological studies, where the identification of specific metabolites serves as a biomarker for intake. Using clonazepam as a substitute would lead to incorrect metabolite identification and flawed analytical conclusions. Therefore, for studies requiring precise metabolic tracking or the use of a specific analytical standard, Meclonazepam is the required compound.

References

- [3] Vikingsson, S., Wohlfarth, A., Andersson, M., et al. (2017). Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. The AAPS Journal, 19(3), 836-846.

- [4] Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. (2017). Semantic Scholar. Retrieved April 8, 2026.

- [5] Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. (2017). ResearchGate. Retrieved April 8, 2026.

- [31] Meyer, M. R., Bergstrand, M. P., Helander, A., & Beck, O. (2016). Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Analytical and bioanalytical chemistry, 408(13), 3571–3591.

Distinct Metabolic Pathway: Amenable to In Vitro Modeling Under Specific Conditions

In vitro studies using human liver microsomes show a significant difference in the metabolic efficiency of Meclonazepam under aerobic versus anaerobic conditions. Under anaerobic (nitrogen) conditions, the production of the primary metabolite, amino-meclonazepam, increased by a factor of 140 compared to aerobic conditions. This contrasts with many other benzodiazepines where such a dramatic oxygen-dependent difference in primary metabolism is not a defining characteristic. This finding is consistent with the metabolism of other nitro-containing benzodiazepines like clonazepam, flunitrazepam, and nitrazepam.

| Evidence Dimension | Metabolite Production |

| Target Compound Data | 140-fold increase in amino-meclonazepam production under anaerobic conditions |

| Comparator Or Baseline | Aerobic conditions with human liver microsomes |

| Quantified Difference | 140x |

| Conditions | In vitro human liver microsomes |

For researchers studying drug metabolism, this provides a clear, quantifiable parameter for designing and validating in vitro models, ensuring that experimental conditions are appropriate for accurately studying the biotransformation of this specific compound.

Enhanced Potency Compared to Clonazepam in Some Measures

Meclonazepam is reported to be more potent and longer-acting than clonazepam. While specific quantitative comparisons of binding affinity or functional activity are not readily available in the provided search results, the consensus in descriptive literature suggests that Meclonazepam's effects are comparable to or exceed those of clonazepam.

| Evidence Dimension | Potency |

| Target Compound Data | More potent and longer-acting |

| Comparator Or Baseline | Clonazepam |

| Quantified Difference | Not specified quantitatively in the search results. |

| Conditions | General pharmacological effects |

For researchers investigating structure-activity relationships, the increased potency of Meclonazepam relative to clonazepam, likely due to the C3-methylation, makes it a valuable tool for probing the pharmacophore of benzodiazepine receptors.

Defined Solubility Profile for Consistent Formulation

Meclonazepam has a defined solubility of 2.5 mg/mL in a vehicle of 10% DMSO and 90% corn oil, as well as in a more complex vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, requiring ultrasonic treatment to achieve a clear solution. In contrast, clonazepam is described as practically insoluble in water and only slightly soluble in alcohol and methanol. The specified solubility of Meclonazepam in common research formulations provides a reliable starting point for preparing consistent and reproducible dosing solutions for in vivo and in vitro experiments.

| Evidence Dimension | Solubility |

| Target Compound Data | 2.5 mg/mL in 10% DMSO / 90% corn oil; 2.5 mg/mL in 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline |

| Comparator Or Baseline | Clonazepam: Practically insoluble in water, slightly soluble in alcohol and methanol |

| Quantified Difference | Meclonazepam has a quantified solubility in common research vehicles, unlike clonazepam's more general description. |

| Conditions | Standard laboratory solvents and formulation vehicles |

For preclinical and discovery research, having a known and workable solubility is a significant advantage for formulation development, ensuring dose accuracy and reproducibility, which is a common challenge with poorly soluble compounds like many benzodiazepines.

Analytical Reference Standard for Forensic and Toxicological Screening

Due to its unique and well-characterized metabolic profile, particularly the formation of 7-acetaminomeclonazepam, Meclonazepam is the appropriate choice as a certified reference material for the development and validation of analytical methods aimed at detecting its intake in forensic and clinical toxicology settings.

In Vitro Drug Metabolism and Enzyme Kinetics Studies

The significant, quantifiable difference in Meclonazepam's metabolism under aerobic versus anaerobic conditions makes it a suitable model substrate for investigating the kinetics and mechanisms of nitroreductase enzymes in various in vitro systems, such as human liver microsomes and hepatocytes.

Lead Compound for Structure-Activity Relationship (SAR) Studies

As a more potent analog of clonazepam, Meclonazepam serves as a valuable starting point or comparator in medicinal chemistry campaigns aimed at understanding the SAR of the benzodiazepine class. Its distinct C3-methyl substitution provides a key structural data point for optimizing receptor affinity and selectivity.

References

- [1] Meclonazepam vs Clonazepam: When To Use Each One In Writing?. (2023, May 18). The Content Authority. Retrieved April 8, 2026.

- [3] Vikingsson, S., Wohlfarth, A., Andersson, M., et al. (2017). Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. The AAPS Journal, 19(3), 836-846.

- [5] Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. (2017). ResearchGate. Retrieved April 8, 2026.

- [7] Meclonazepam. (n.d.). The JHI. Retrieved April 8, 2026.

- [31] Meyer, M. R., Bergstrand, M. P., Helander, A., & Beck, O. (2016). Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Analytical and bioanalytical chemistry, 408(13), 3571–3591.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Meyer MR, Bergstrand MP, Helander A, Beck O. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and nifoxipam by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes. Anal Bioanal Chem. 2016 May;408(13):3571-91. doi: 10.1007/s00216-016-9439-6. Epub 2016 Apr 12. PubMed PMID: 27071765.

3: Mahajan A, Kumar V, Mansour NR, Bickle Q, Chibale K. Meclonazepam analogues as potential new antihelmintic agents. Bioorg Med Chem Lett. 2008 Apr 1;18(7):2333-6. doi: 10.1016/j.bmcl.2008.02.077. Epub 2008 Mar 6. PubMed PMID: 18343662.

4: O'Boyle C, Lambe R, Darragh A. Central effects in man of the novel schistosomicidal benzodiazepine meclonazepam. Eur J Clin Pharmacol. 1985;29(1):105-8. PubMed PMID: 4054198.

5: Thibaut JP, Monteiro LM, Leite LC, Menezes CM, Lima LM, Noël F. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors. Eur J Pharmacol. 2009 Mar 15;606(1-3):9-16. doi: 10.1016/j.ejphar.2009.01.021. Epub 2009 Jan 24. PubMed PMID: 19374857.

6: Martin JR, Schoch P, Jenck F, Moreau JL, Haefely WE. Pharmacological characterization of benzodiazepine receptor ligands with intrinsic efficacies ranging from high to zero. Psychopharmacology (Berl). 1993;111(4):415-22. PubMed PMID: 7870982.

7: Vikingsson S, Wohlfarth A, Andersson M, Gréen H, Roman M, Josefsson M, Kugelberg FC, Kronstrand R. Identifying Metabolites of Meclonazepam by High-Resolution Mass Spectrometry Using Human Liver Microsomes, Hepatocytes, a Mouse Model, and Authentic Urine Samples. AAPS J. 2017 May;19(3):736-742. doi: 10.1208/s12248-016-0040-x. Epub 2017 Jan 13. PubMed PMID: 28091881.

8: Tandon A, Collier B. The role of endogenous adenosine in a poststimulation increase in the acetylcholine content of a sympathetic ganglion. J Neurosci. 1994 Aug;14(8):4927-36. PubMed PMID: 8046461.

9: Darragh A, Lambe R, Brick I, O'Boyle C. Antagonism of the central effects of 3-methylclonazepam. Br J Clin Pharmacol. 1982 Dec;14(6):871-2. PubMed PMID: 6817773; PubMed Central PMCID: PMC1427549.

10: Dufour V, Beech RN, Wever C, Dent JA, Geary TG. Molecular cloning and characterization of novel glutamate-gated chloride channel subunits from Schistosoma mansoni. PLoS Pathog. 2013;9(8):e1003586. doi: 10.1371/journal.ppat.1003586. Epub 2013 Aug 29. PubMed PMID: 24009509; PubMed Central PMCID: PMC3757052.

11: McGonigal P, Schofield CN. Antagonists to the benzodiazepines. Br Dent J. 1984 Dec 8;157(11):392-3. Review. PubMed PMID: 6439232.

12: Pica-Mattoccia L, Ruppel A, Xia CM, Cioli D. Praziquantel and the benzodiazepine Ro 11-3128 do not compete for the same binding sites in schistosomes. Parasitology. 2008 Jan;135(Pt 1):47-54. Epub 2007 Sep 4. PubMed PMID: 17767796.

13: Wood PJ, Mansour TE. Schistosoma mansoni: serotonin uptake and its drug inhibition. Exp Parasitol. 1986 Aug;62(1):114-9. PubMed PMID: 3720897.

14: Angelucci F, Basso A, Bellelli A, Brunori M, Pica Mattoccia L, Valle C. The anti-schistosomal drug praziquantel is an adenosine antagonist. Parasitology. 2007 Aug;134(Pt 9):1215-21. Epub 2007 Apr 12. PubMed PMID: 17428352.

15: Richter LHJ, Maurer HH, Meyer MR. New psychoactive substances: Studies on the metabolism of XLR-11, AB-PINACA, FUB-PB-22, 4-methoxy-α-PVP, 25-I-NBOMe, and meclonazepam using human liver preparations in comparison to primary human hepatocytes, and human urine. Toxicol Lett. 2017 Oct 5;280:142-150. doi: 10.1016/j.toxlet.2017.07.901. Epub 2017 Aug 4. PubMed PMID: 28782580.

16: Ansseau M, Doumont A, Thiry D, von Frenckell R, Collard J. Initial study of methylclonazepam in generalized anxiety disorder. Evidence for greater power in the cross-over design. Psychopharmacology (Berl). 1985;87(2):130-5. PubMed PMID: 3931136.

17: Tawatsin A, Sirisinha S, Vajrasthira S, Bunnag D, Harinasuta T. Evaluation of selected anthelmintic compounds for activity against Opisthorchis viverrini. Tropenmed Parasitol. 1984 Jun;35(2):85-90. PubMed PMID: 6464190.

18: Darragh A, Lambe R, Scully M, Brick I, O'Boyle C, Downe WW. Investigation in man of the efficacy of a benzodiazepine antagonist, Ro 15-1788. Lancet. 1981 Jul 4;2(8236):8-10. PubMed PMID: 6113428.

19: Järbe TU, Ostlund A, Hiltunen AJ. Cueing effects of anxiolytic benzodiazepines (DZP and Ro 11-3128): stereospecificity and antagonism by the convulsant benzodiazepine Ro 5-3663. Psychopharmacology (Berl). 1988;94(4):501-6. PubMed PMID: 3131795.

20: Smith DA, Bickle QD, Kaye PM. Resistance induced by drug abbreviated Schistosoma mansoni infections: treatment with the drug Ro11-3128 leads to enhanced antigen presentation. Immunology. 1994 Jul;82(3):419-26. PubMed PMID: 7959877; PubMed Central PMCID: PMC1414894.

Explore Compound Types